molecular formula C8H8F3N3O5 B586423 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate CAS No. 1391054-27-5

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate

Cat. No. B586423
CAS RN: 1391054-27-5
M. Wt: 283.163
InChI Key: VKLHIUBGLCUQBN-UHFFFAOYSA-N
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Description

“2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” consists of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) with two carbonyl groups at positions 2 and 5, and an acetic acid moiety attached to the nitrogen atom .


Chemical Reactions Analysis

The maleimide group in “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” can react with a thiol group to form a covalent bond . This reaction is often used in bioconjugation to link biomolecules with a thiol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” include a molecular weight of 155.11, a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), a flash point of 181.6°C, and a vapor pressure of 1.03E-06mmHg at 25°C .

Safety And Hazards

The safety information for “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” includes the following hazard statements: H302+H312+H332-H315-H319-H335. The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetohydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3.C2HF3O2/c7-8-4(10)3-9-5(11)1-2-6(9)12;3-2(4,5)1(6)7/h1-2H,3,7H2,(H,8,10);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLHIUBGLCUQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate

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